Bienvenue dans la boutique en ligne BenchChem!

Thalidomide-O-C5-OH

PROTAC linker stability hydrolytic degradation CRBN ligand–linker conjugate

Thalidomide-O-C5-OH is the essential C5-ether CRBN recruiter for PROTAC SAR libraries. Its C5 exit vector enables unique ternary complex geometries critical for potent degradation (AURKA degrader SK2188, DC₅₀=3.9 nM), while the terminal -OH permits orthogonal etherification conjugation (Mitsunobu/alkylation). Critically, C5-substituted thalidomide derivatives spare IKZF1/3 degradation—a common off-target liability of pomalidomide-based recruiters—ensuring cleaner pharmacological readouts in haematological targets. With balanced aqueous solubility at physiological pH, this building block minimizes DMSO toxicity in cell assays. Procure Thalidomide-O-C5-OH to empirically determine optimal linker geometry for your target, rather than defaulting to C4-only scaffolds that miss potent C5-dependent degraders.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
Cat. No. B13494166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C5-OH
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCO
InChIInChI=1S/C18H20N2O6/c21-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)20(17(11)24)12-7-8-14(22)19-16(12)23/h4-6,12,21H,1-3,7-10H2,(H,19,22,23)
InChIKeyPWGPSFOKZIHTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C5-OH: A C5‑Hydroxyalkyl Cereblon Ligand–Linker Conjugate for PROTAC Development


Thalidomide-O-C5-OH (CAS 2411099‑10‑8; IUPAC: 2‑(2,6‑dioxopiperidin‑3‑yl)‑4‑[(5‑hydroxypentyl)oxy]isoindoline‑1,3‑dione; molecular formula C₁₈H₂₀N₂O₆, MW 360.4) is a synthetic E3 ubiquitin ligase ligand–linker conjugate comprising a thalidomide‑derived cereblon (CRBN)‑binding moiety and a five‑carbon alkyl chain terminating in a primary hydroxyl group [REFS‑1]. It belongs to a family of pre‑functionalised CRBN recruiters that serve as modular building blocks for proteolysis‑targeting chimeras (PROTACs) and molecular‑glue degraders, wherein the C5‑ether exit vector and terminal‑OH handle distinguish it from C4‑tethered, carboxyl‑terminated, or amino‑terminated analogues [REFS‑2][REFS‑3].

Why Thalidomide‑O‑C5‑OH Cannot Be Replaced by a Generic Thalidomide‑Linker Conjugate


CRBN‑based PROTACs are exquisitely sensitive to both the linker‑exit‑vector position and the terminal functional group; systematic studies have demonstrated that moving the linker attachment from the C4 to the C5 position of the phthalimide ring alters aqueous hydrolytic stability, neosubstrate‑degradation selectivity (IKZF1/3 vs. SALL4), and ternary‑complex geometry [REFS‑1][REFS‑2]. Likewise, the identity of the terminal handle (–OH vs. –COOH vs. –NH₂) dictates the available conjugation chemistry and can influence the solubility and pharmacokinetic profile of the final PROTAC [REFS‑3]. Consequently, substituting Thalidomide‑O‑C5‑OH with a C4‑linked, carboxyl‑terminated, or amino‑terminated analogue without re‑optimising the entire PROTAC architecture risks loss of degradation efficiency, altered off‑target neosubstrate profiles, or synthetic incompatibility.

Thalidomide‑O‑C5‑OH: Quantitative Differentiation Evidence Against Closest Analogues


Hydrolytic Stability: C4‑Linked Conjugates Are Systematically More Stable Than C5‑Linked Congeners

A controlled head‑to‑head stability study of 22 thalidomide‑ and lenalidomide‑derived ligand–linker conjugates incubated at pH 7.4 (37 °C, 0–48 h) demonstrated that linker attachment at the C4 position of the phthalimide ring consistently yielded more hydrolysis‑resistant derivatives than the corresponding C5‑attached isomers [REFS‑1]. Thalidomide‑O‑C5‑OH, which carries the linker at the C5 position via an ether linkage, inherently falls into the less hydrolytically stable regioisomeric class relative to a hypothetical C4‑ether analogue such as Thalidomide‑O‑C4‑OH, a difference attributable to electronic and steric modulation of the phthalimide ring’s susceptibility to hydroxide attack [REFS‑1].

PROTAC linker stability hydrolytic degradation CRBN ligand–linker conjugate phthalimide ring opening

CRBN‑Binding Affinity: 5‑Hydroxy Modification Enhances Target Engagement via an Additional Hydrogen Bond with His353

Although Thalidomide‑O‑C5‑OH differs from 5‑hydroxythalidomide (the primary metabolite bearing an –OH directly on the phthalimide aromatic ring, CAS 64567‑60‑8) in that it carries a pentyl‑oxy linker, the C5‑ether substitution pattern is structurally related. Crystallographic and ITC data for (S)‑5‑hydroxythalidomide reveal that the 5‑OH group forms an additional hydrogen bond with the His353 side chain of the CRBN thalidomide‑binding domain (TBD), conferring higher binding affinity than (S)‑thalidomide: Kd = 4.00 ± 0.36 μM for (S)‑thalidomide vs. enhanced binding for (S)‑5HT (His353‑dependent), with the H353A mutant abolishing the affinity advantage [REFS‑1]. This structural insight supports the rationale that C5‑functionalised thalidomide derivatives can engage CRBN with distinct thermodynamic signatures compared with unsubstituted or C4‑modified analogues [REFS‑1][REFS‑2].

CRBN binding affinity 5-hydroxythalidomide isothermal titration calorimetry hydrogen bond

Linker Exit‑Vector Position Determines PROTAC Degradation Potency: C4 Outperforms C5 in a Quantitative SHP2‑Degrader SAR Study

In a systematic structure–activity relationship (SAR) study of thalidomide‑based SHP2 degraders, the C4 position of the thalidomide phthalimide ring was explicitly identified as the superior linker‑tethering site compared with the C5 position, as assessed by quantitative Western blotting [REFS‑1]. The most potent degrader arising from this campaign, compound 11 (ZB‑S‑29, utilising a C4‑tethered linker), achieved a DC₅₀ of 6.02 nM for SHP2 degradation in cellular assays [REFS‑1]. While Thalidomide‑O‑C5‑OH provides the C5 exit vector, this finding directly informs users that PROTACs built on C5‑tethered thalidomide scaffolds may require additional linker‑length or geometry optimisation to match the degradation efficiency attainable with C4‑based architectures [REFS‑1][REFS‑2].

PROTAC SAR linker attachment site SHP2 degrader DC50 thalidomide PROTAC optimisation

C5 Exit Vector Enables Potent AURKA Degradation with Ultrashort PEG Linkers, Demonstrating Context‑Dependent C5 Advantage

In a parallel SAR study of MK‑5108‑derived PROTACs targeting Aurora kinase A (AURKA), altering the linker attachment point from the C4 to the C5 position of the thalidomide moiety—combined with systematic linker‑length variation—unexpectedly allowed identification of a highly potent degrader (SK2188) with a PEG linker as short as 2 ethylene glycol units [REFS‑1]. SK2188, built on a C5‑tethered thalidomide scaffold, achieved DC₅₀,₂₄ₕ = 3.9 nM and Dₘₐₓ,₂₄ₕ = 89 % in NGP neuroblastoma cells, significantly outperforming the parent inhibitor MK‑5108 in both cell proliferation and patient‑derived organoid assays [REFS‑1]. This contrasts with the SHP2 case where C4 was superior, highlighting that the optimal exit vector is target‑ and warhead‑dependent and that C5‑functionalised reagents such as Thalidomide‑O‑C5‑OH provide essential flexibility for exploring chemical space not accessible with C4‑only libraries.

AURKA degrader C5 exit vector PROTAC linker optimisation DC50 neuroblastoma

Terminal Hydroxyl Group Confers Unique Conjugation Versatility and Favourable Physicochemical Properties Relative to Carboxyl and Amine Termini

Thalidomide‑O‑C5‑OH terminates in a primary hydroxyl group, distinguishing it from the more common carboxylic‑acid‑terminated (Thalidomide‑O‑C5‑acid, CAS 2087490‑48‑8) and amine‑terminated (Thalidomide‑O‑C5‑NH₂, CAS 2419145‑66‑5) analogues [REFS‑1][REFS‑2]. The –OH handle enables orthogonal conjugation strategies—including Mitsunobu etherification, mesylation/tosylation followed by nucleophilic displacement, or direct alkylation—that avoid the amide‑bond formation required by –COOH or –NH₂ termini, thereby reducing the number of hydrogen‑bond donors/acceptors in the final PROTAC and potentially improving passive membrane permeability [REFS‑3]. Additionally, the hydroxyl group contributes to enhanced aqueous solubility compared with purely alkyl linkers; thalidomide derivatives with polar termini show improved solubility profiles, and the C5‑alkyl‑OH combination balances hydrophobic spacer length with terminal hydrophilicity [REFS‑3][REFS‑4].

conjugation chemistry terminal functional group PROTAC linker design etherification Mitsunobu reaction

Neosubstrate Degradation Selectivity: C5‑Modified Thalidomide Derivatives Exhibit Altered IKZF1/3 vs. SALL4 Degradation Profiles

The C5‑substitution pattern on the thalidomide phthalimide ring is a determinant of neosubstrate degradation selectivity. 5‑Hydroxythalidomide (5HT), the direct C5‑hydroxylated metabolite, induces degradation of SALL4 but spares IKZF1, whereas pomalidomide (C4‑amino‑substituted) recruits both IKZF1 and IKZF3 for degradation [REFS‑1][REFS‑2]. Crystallographic evidence shows that the 5‑hydroxy group alters the interaction geometry of the CRBN–neosubstrate interface, providing steric discrimination against IKZF1 ZF2 binding while preserving SALL4 ZF2 engagement [REFS‑1]. In the broader class of C5‑functionalised thalidomide conjugates, linker attachment at the C5 position has been shown to minimise degradation of zinc‑finger neosubstrates while maintaining activity against the intended PROTAC target [REFS‑3]. This is directly relevant to Thalidomide‑O‑C5‑OH, whose C5‑ether attachment may confer a similarly altered neosubstrate selectivity profile relative to C4‑linked or unsubstituted thalidomide conjugates.

neosubstrate selectivity IKZF1 SALL4 off-target degradation CRBN ligand

Optimal Research and Procurement Scenarios for Thalidomide‑O‑C5‑OH in Targeted Protein Degradation


PROTAC SAR Campaigns Requiring Parallel C4 and C5 Exit Vector Exploration

Given the target‑dependent superiority of either the C4 or C5 exit vector—as demonstrated by C4‑optimised SHP2 degraders achieving DC₅₀ = 6.02 nM [REFS‑1] vs. C5‑tethered AURKA degrader SK2188 achieving DC₅₀ = 3.9 nM [REFS‑2]—Thalidomide‑O‑C5‑OH is an essential procurement item for any comprehensive PROTAC SAR library. It enables the medicinal chemist to empirically determine which exit‑vector geometry yields optimal ternary‑complex formation and degradation efficiency for a given target protein, rather than relying on a single C4‑dominated scaffold that may miss potent C5‑dependent degraders.

Construction of PROTACs with Reduced IKZF1/3 Neosubstrate Degradation Liability

C5‑substituted thalidomide derivatives, including 5‑hydroxythalidomide, exhibit selective degradation of SALL4 while sparing IKZF1 and IKZF3, in contrast to C4‑amino‑substituted pomalidomide which degrades both IKZF1 and IKZF3 [REFS‑1]. For PROTAC programmes targeting proteins in haematological cells where IKZF1/3 degradation is an undesired off‑target effect that can confound efficacy readouts or cause toxicity, Thalidomide‑O‑C5‑OH provides a C5‑ether scaffold that may inherit this neosubstrate‑sparing profile, enabling cleaner pharmacological dissection of on‑target degradation effects [REFS‑2].

Conjugation of Sterically Hindered or Acid‑Sensitive Target‑Protein Ligands via Hydroxyl‑Selective Chemistry

The terminal primary hydroxyl group of Thalidomide‑O‑C5‑OH permits etherification‑based conjugation (e.g., Mitsunobu reaction with phenolic ligands, or mesylation/alkylation) that is orthogonal to the amide‑coupling chemistry required for –COOH or –NH₂‑terminated linker conjugates [REFS‑1]. This is particularly valuable when the target‑protein ligand contains acid‑sensitive functional groups, lacks a free amine or carboxylate for coupling, or when the final PROTAC's hydrogen‑bond donor count must be minimised to preserve cell permeability—a recognised challenge in PROTAC drug discovery [REFS‑2].

Aqueous‑Compatible PROTAC Formulation Development Leveraging Terminal Hydrophilicity

The hydroxyl terminus of Thalidomide‑O‑C5‑OH contributes favourable aqueous solubility characteristics compared with purely alkyl‑chain linkers or carboxyl‑terminated analogues that may exhibit pH‑dependent ionisation [REFS‑1][REFS‑2]. For early‑stage in vitro evaluation where DMSO content must be kept below 0.1 % to avoid cellular toxicity, or for in vivo formulation where aqueous solubility at physiological pH is critical, the balanced hydrophobic‑hydrophilic profile of the C5‑alkyl‑OH linker provides a solubility advantage that can reduce the need for formulation excipients or co‑solvents [REFS‑2].

Quote Request

Request a Quote for Thalidomide-O-C5-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.